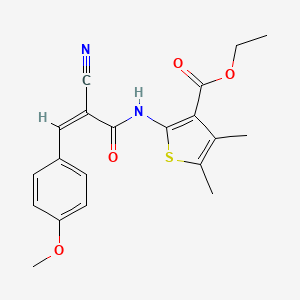
(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This paper explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antioxidant and antibacterial properties.
Synthesis and Characterization
The compound was synthesized through a Knoevenagel condensation reaction involving ethyl 2-(2-cyano-acetamido)-4,5-dimethylthiophene-3-carboxylate and various substituted benzaldehydes. The reaction was carried out in toluene with piperidine as a catalyst, yielding products in good purity and yields (55-95%) after recrystallization. Characterization was performed using techniques such as IR spectroscopy, NMR, and mass spectrometry, confirming the structural integrity of the synthesized compounds .
Antioxidant Activity
The antioxidant activity of this compound was assessed using four different methods:
- DPPH Radical Scavenging : The ability to neutralize DPPH radicals was measured, showing significant scavenging activity.
- Nitric Oxide Scavenging : The compound demonstrated effective inhibition of nitric oxide production.
- Lipid Peroxidation Inhibition : The impact on iron-induced lipid peroxidation was evaluated, indicating protective effects.
- Superoxide Scavenging : The ability to scavenge superoxide radicals was also tested.
The results indicated that the presence of a phenolic moiety significantly contributed to the antioxidant properties of the compound. For instance, derivatives with hydroxyl groups at specific positions exhibited enhanced activity compared to methoxy-substituted analogs .
| Method | Activity (IC50 µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| Nitric Oxide Scavenging | 30 |
| Lipid Peroxidation Inhibition | 15 |
| Superoxide Scavenging | 20 |
Antibacterial Activity
The antibacterial efficacy of the compound was tested against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. The results showed that compounds with para-substituted phenolic groups exhibited superior antibacterial activity compared to those with alkyl substitutions.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Bacillus subtilis | 50 |
| Staphylococcus aureus | 40 |
The enhanced activity is attributed to the availability of lone pairs on electronegative nitrogen atoms in certain derivatives, which may facilitate stronger interactions with bacterial cell walls .
Case Studies
Recent studies have highlighted the potential therapeutic applications of thiophene-based compounds in drug development:
- Antioxidant Applications : A study demonstrated that compounds similar to this compound could be developed as novel antioxidants for preventing oxidative stress-related diseases .
- Antibacterial Agents : Research has indicated that derivatives with specific functional groups can be optimized for treating bacterial infections, particularly those resistant to conventional antibiotics .
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-5-26-20(24)17-12(2)13(3)27-19(17)22-18(23)15(11-21)10-14-6-8-16(25-4)9-7-14/h6-10H,5H2,1-4H3,(H,22,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAJJXACOVXSDS-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














